磷烯

描述

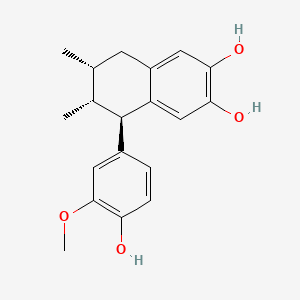

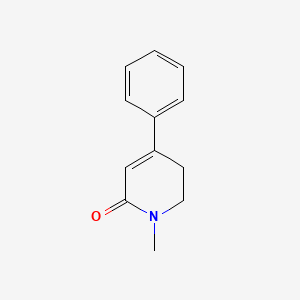

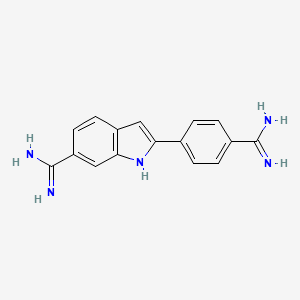

Phosphorin, also known as phosphinine or phosphabenzene, is a heavier element analog of pyridine, containing a phosphorus atom instead of an aza-moiety . It belongs to the phosphaalkene class and is a colorless liquid that is mainly of interest in research . Phosphorin is an air-sensitive oil but is otherwise stable when handled using air-free techniques .

Synthesis Analysis

Phosphorus-containing compounds have a huge synthetic potential because of their wide application in pharmaceuticals, biology, agrochemistry, organic synthesis, and materials science . The generation of phosphinyl or phosphonyl radicals and their addition to unsaturated compounds is an efficient method for C–P bond formation . The most used method for the synthesis of phosphorus-based phosphors are the solid-state synthesis, the combustion method, the aqueous solutions techniques (sol–gel, co-precipitation and hydrothermal methods), and the molten salts method .

Molecular Structure Analysis

Phosphorin is a planar aromatic compound with 88% of aromaticity of that of benzene . The P–C bond length is 173 pm and the C–C bond lengths center around 140 pm and show little variation .

Chemical Reactions Analysis

Phosphorin undergoes electrophilic substitution reactions like ordinary aromatic compounds: bromination, acylation, and so on . There are tests to identify phosphate ion in qualitative analysis. Some metal phosphates are soluble in water and some are not . Physical characteristics such as precipitating, color changes, vapor emissions and etc. are observed when PO 43- ion is tested .

Physical And Chemical Properties Analysis

Phosphorin is a colorless liquid that is mainly of interest in research . It is an air-sensitive oil but is otherwise stable when handled using air-free techniques . Physical properties such as hardness, topography and hydrophilicity are known to be important parameters in the biological evaluation of materials .

科学研究应用

氟化磷烯

氟化磷烯 (FP) 由于其可调节的直接和中等带隙以及高载流子迁移率,表现出独特的形态和光学特性。FP 显示出增强的空气稳定性和优异的光热稳定性,使其适用于纳米光子学 (Tang 等人,2017)。

磷杂环烷作为交叉偶联化学中的配体

磷杂环烷是一类膦配体,用于有机钯交叉偶联化学中。它们价格低廉,允许空间和电子微调,并可用于铃木、薗头、酮芳基化和芳基胺化反应 (Brenstrum 等人,2006)。

磷烯在各种应用中

磷烯的带隙可广泛调谐、面内各向异性强、载流子迁移率高,在电子、光电子、自旋电子、传感器、执行器、热电和能量转换/存储设备中得到应用 (Akhtar 等人,2017)。

磷烯在电子和光电子中的应用

磷烯各向异性的电子、传输、光电、热电和机械特性使其成为纳米器件应用的有前途的材料。挑战包括表面退化效应和不可扩展的制造技术 (Kou 等人,2015)。

磷烯在传感应用中的应用

磷烯由于其高表面积体积比和“褶皱”晶格结构,在气体传感、湿度传感、光电探测、生物传感和离子传感等传感应用中具有优势 (Yang 等人,2018)。

磷烯在能量转换和存储设备中的应用

磷烯的大层间距 (0.53 nm) 允许更大离子的嵌入/脱嵌,使其在锂离子电池、钠离子电池、超级电容器、光伏器件、水分解、光催化氢化、氧释放和热电发电机中具有高电化学性能的潜力 (Pang 等人,2018)。

磷烯:从理论到应用

磷烯的力学、电子和光学特性

磷烯的力学、电子和光学特性是其在各种器件中实现的基础。其制造技术以及理论和实验发现对于推进其应用至关重要 (Carvalho 等人,2016)。

磷烯在氟化物固定中的应用

使用磷烯的磷石膏基胶结浆回填 (CPB) 在氟化物固定中显示出潜力,解决了与氟化物浸出性相关的环境问题 (Chen 等人,2021)。

磷光研究

磷光,作为分子的一个关键特性,对于理解电子分子结构至关重要。它对于有机发光二极管 (OLED)、光伏电池、化学传感器和生物成像的应用具有重要意义 (Baryshnikov 等人,2017)。

磷烯在高级应用中的应用

磷烯的化学、物理和电子特性使其适用于晶体管、电池、光伏电池和潜在的下一代光伏电池等应用 (Batmunkh 等人,2016)。

磷菌在农业中的应用

磷菌是一种溶磷细菌,用于提高土壤和磷石膏中磷的利用效率,提高玉米的粮食产量 (Fahmi 和 Abbas,2012)。

次膦酸衍生物的生物学应用

次膦酸衍生物在合成有机和生物领域具有应用,在药学化学中具有重要的应用,如锌金属蛋白酶抑制剂和药物应用 (Abdou, 2020)。

荧光剂的制备方法

荧光剂作为一种发光材料,在科学研究和其他领域具有广泛的应用。其制备方法包括高温固相合成、微波合成、溶胶-凝胶法、共沉淀法和燃烧法 (Feng-qia,2015)。

磷烯的计算研究

对磷烯的计算研究揭示了其力学、电子、热和光学特性,为其在电子、光电子、热电、催化和能量存储中的应用提供了见解 (Jing 等人,2016)。

磷烯作为电化学储能的电极材料

少层磷烯是一种很有前途的电极材料,适用于锂离子电池、钠离子电池、钾离子电池、锂硫电池和超级电容器等电化学储能系统 (Tao 等人,2019)。

未来方向

Phosphorin is experiencing a renaissance in the post-graphene era, thanks to recent advancements in the scaling-down of black phosphorus, amorphous red phosphorus, violet phosphorus, and fibrous phosphorus . Diverse classes of low-dimensional sheets, ribbons, and dots of EPMs with intriguing properties have been produced . The nanostructured EPMs featuring tunable bandgaps, moderate carrier mobility, and excellent optical absorption have shown great potential in energy conversion, energy storage, and environmental remediation .

属性

IUPAC Name |

phosphinine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5P/c1-2-4-6-5-3-1/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQNIRQQBJCMQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=PC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183096, DTXSID80852781 | |

| Record name | Phosphorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phosphacyclohexa-2,4,5-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80852781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphorin | |

CAS RN |

289-68-9, 577782-41-3 | |

| Record name | Phosphorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphate-binding proteolipid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phosphacyclohexa-2,4,5-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80852781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8TY55D4JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(11-Ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate](/img/structure/B1216883.png)